molecular formula C15H19NO4 B7790068 ethyl (2E)-(6,7-dimethoxy-3,4-dihydro-1(2H)-isoquinolinylidene)-ethanoate

ethyl (2E)-(6,7-dimethoxy-3,4-dihydro-1(2H)-isoquinolinylidene)-ethanoate

Cat. No.: B7790068
M. Wt: 277.31 g/mol
InChI Key: VOIIGMYUSKJRLD-FMIVXFBMSA-N
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Description

Ethyl (2E)-(6,7-dimethoxy-3,4-dihydro-1(2H)-isoquinolinylidene)-ethanoate is an organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a dimethoxy-substituted isoquinoline ring system and an ethanoate ester group. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-(6,7-dimethoxy-3,4-dihydro-1(2H)-isoquinolinylidene)-ethanoate typically involves the condensation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with ethyl acetoacetate under basic conditions. The reaction proceeds through the formation of an enamine intermediate, which subsequently undergoes cyclization and dehydration to yield the desired product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-(6,7-dimethoxy-3,4-dihydro-1(2H)-isoquinolinylidene)-ethanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline compounds.

Scientific Research Applications

Ethyl (2E)-(6,7-dimethoxy-3,4-dihydro-1(2H)-isoquinolinylidene)-ethanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2E)-(6,7-dimethoxy-3,4-dihydro-1(2H)-isoquinolinylidene)-ethanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Ethyl (2E)-(6,7-dimethoxy-3,4-dihydro-1(2H)-isoquinolinylidene)-ethanoate can be compared with other isoquinoline derivatives, such as:

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A precursor in the synthesis of the compound.

    Quinoline derivatives: Structurally similar compounds with different substitution patterns.

    Isoquinoline alkaloids: Naturally occurring compounds with similar core structures but different functional groups.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanoate ester group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl (2E)-2-(6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-ylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-4-20-15(17)9-12-11-8-14(19-3)13(18-2)7-10(11)5-6-16-12/h7-9,16H,4-6H2,1-3H3/b12-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIIGMYUSKJRLD-FMIVXFBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1C2=CC(=C(C=C2CCN1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/1\C2=CC(=C(C=C2CCN1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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